molecular formula C6H6N2O2 B14515921 5-Amino-2-cyanopenta-2,4-dienoic acid CAS No. 63446-37-7

5-Amino-2-cyanopenta-2,4-dienoic acid

Cat. No.: B14515921
CAS No.: 63446-37-7
M. Wt: 138.12 g/mol
InChI Key: QXDBQEFQVOKMIM-UHFFFAOYSA-N
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Description

5-Amino-2-cyanopenta-2,4-dienoic acid: is an organic compound with the molecular formula C6H6N2O2 It is characterized by the presence of an amino group, a cyano group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyanopenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the condensation of cyanoacetamide with acrolein in a dioxane-DMSO solution in the presence of zinc acetate as a condensing agent . This reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyanopenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

5-Amino-2-cyanopenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyanopenta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream biological processes. The exact pathways and targets depend on the specific context of its application, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-cyanopenta-2,4-dienoic acid is unique due to the presence of both an amino group and a cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.

Properties

CAS No.

63446-37-7

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5-amino-2-cyanopenta-2,4-dienoic acid

InChI

InChI=1S/C6H6N2O2/c7-3-1-2-5(4-8)6(9)10/h1-3H,7H2,(H,9,10)

InChI Key

QXDBQEFQVOKMIM-UHFFFAOYSA-N

Canonical SMILES

C(=CN)C=C(C#N)C(=O)O

Origin of Product

United States

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